molecular formula C9H13ClN2O6 B14370194 1-Ethoxy-3-(methylcarbamoyl)pyridin-1-ium perchlorate CAS No. 90136-67-7

1-Ethoxy-3-(methylcarbamoyl)pyridin-1-ium perchlorate

Katalognummer: B14370194
CAS-Nummer: 90136-67-7
Molekulargewicht: 280.66 g/mol
InChI-Schlüssel: GSTZCOOFDCPECN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Ethoxy-3-(methylcarbamoyl)pyridin-1-ium perchlorate is a chemical compound with a unique structure that includes an ethoxy group, a methylcarbamoyl group, and a pyridinium ion paired with a perchlorate anion

Vorbereitungsmethoden

The synthesis of 1-Ethoxy-3-(methylcarbamoyl)pyridin-1-ium perchlorate typically involves the reaction of 1-ethoxy-3-pyridinol with methyl isocyanate under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization or chromatography techniques .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

1-Ethoxy-3-(methylcarbamoyl)pyridin-1-ium perchlorate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring, where nucleophiles such as amines or thiols replace the ethoxy or methylcarbamoyl groups.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of the carbamoyl group and the formation of corresponding amines and carboxylic acids.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes.

Wissenschaftliche Forschungsanwendungen

1-Ethoxy-3-(methylcarbamoyl)pyridin-1-ium perchlorate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyridinium-based compounds and as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound in the development of new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating biological pathways and its efficacy in treating certain diseases.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 1-Ethoxy-3-(methylcarbamoyl)pyridin-1-ium perchlorate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and methylcarbamoyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The pyridinium ion enhances the compound’s solubility and stability, facilitating its transport and activity within biological systems.

Vergleich Mit ähnlichen Verbindungen

1-Ethoxy-3-(methylcarbamoyl)pyridin-1-ium perchlorate can be compared with other similar compounds, such as:

    1-Methoxy-3-(methoxycarbonyl)pyridin-1-ium perchlorate: This compound has a methoxy group instead of an ethoxy group and a methoxycarbonyl group instead of a methylcarbamoyl group.

    1-Ethoxy-3-(methylcarbamoyl)pyridinium chloride: Similar to the perchlorate compound but with a chloride anion, this compound may have different solubility and stability properties.

The uniqueness of this compound lies in its specific combination of functional groups and its perchlorate anion, which confer distinct chemical and physical properties that are valuable in various research and industrial applications.

Eigenschaften

CAS-Nummer

90136-67-7

Molekularformel

C9H13ClN2O6

Molekulargewicht

280.66 g/mol

IUPAC-Name

1-ethoxy-N-methylpyridin-1-ium-3-carboxamide;perchlorate

InChI

InChI=1S/C9H12N2O2.ClHO4/c1-3-13-11-6-4-5-8(7-11)9(12)10-2;2-1(3,4)5/h4-7H,3H2,1-2H3;(H,2,3,4,5)

InChI-Schlüssel

GSTZCOOFDCPECN-UHFFFAOYSA-N

Kanonische SMILES

CCO[N+]1=CC=CC(=C1)C(=O)NC.[O-]Cl(=O)(=O)=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.